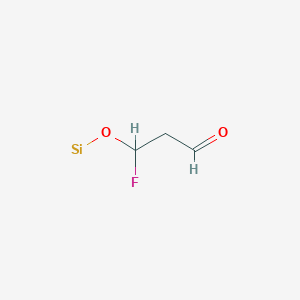![molecular formula C9H18BrNO2S B14207794 N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine CAS No. 824938-68-3](/img/structure/B14207794.png)
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine is a chemical compound characterized by the presence of a bromo group, a methanesulfonyl group, and a cyclohexanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 2-bromo-2-(methanesulfonyl)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The bromo group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: The major product is the corresponding alkane.
Applications De Recherche Scientifique
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromo and methanesulfonyl groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine involves its interaction with molecular targets through its reactive functional groups. The bromo group can participate in nucleophilic substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-Bromo-2-(phenylsulfonyl)ethyl]cyclohexanamine
- N-[2-Bromo-2-(trimethylsilyl)ethyl]sulfonamides
Uniqueness
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity compared to phenylsulfonyl or trimethylsilyl groups. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and biological research.
Propriétés
Numéro CAS |
824938-68-3 |
|---|---|
Formule moléculaire |
C9H18BrNO2S |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
N-(2-bromo-2-methylsulfonylethyl)cyclohexanamine |
InChI |
InChI=1S/C9H18BrNO2S/c1-14(12,13)9(10)7-11-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 |
Clé InChI |
SWEAZGMTVNXWDW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(CNC1CCCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)

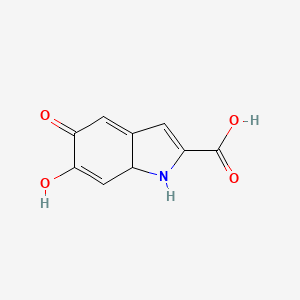
![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
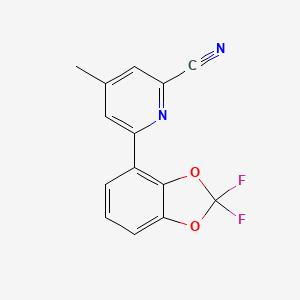
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
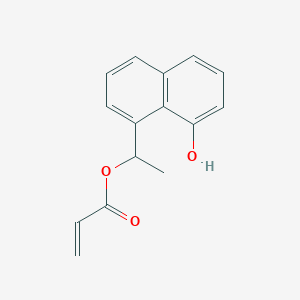
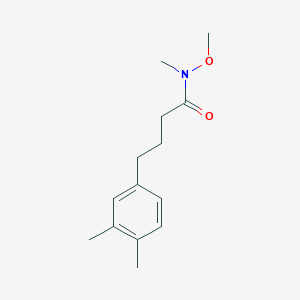
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
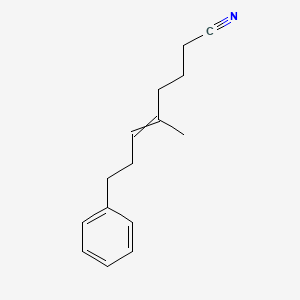
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
